molecular formula C6H10O3 B117006 DL-Pantolactone CAS No. 79-50-5

DL-Pantolactone

Cat. No.: B117006
CAS No.: 79-50-5
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DL-Pantolactone primarily targets enzymes such as D-lactonase . These enzymes play a crucial role in the biocatalytic kinetic resolution of this compound, which is an efficient route to synthesize D-Pantolactone .

Mode of Action

this compound interacts with its target enzymes, particularly D-lactonase, through a process known as biocatalytic kinetic resolution . This interaction results in the hydrolysis of this compound, leading to the production of D-Pantolactone .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the kinetic resolution of this compound . This process involves the enzymatic hydrolysis of this compound by D-lactonase, resulting in the production of D-Pantolactone .

Pharmacokinetics

The biocatalytic kinetic resolution process suggests that this compound is metabolized (m) by d-lactonase to produce d-pantolactone

Result of Action

The result of this compound’s action is the production of D-Pantolactone , a key chiral intermediate for the synthesis of D-pantothenic acid and its derivatives . These compounds are key ingredients in pharmaceuticals and useful additives for animal feed .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the hydrolysis rate of this compound increases in proportion to the pH of the reaction system, with the maximum hydrolysis activity observed at pH 7.5 . Additionally, the immobilized whole-cell biocatalyst used in the kinetic resolution process exhibits good catalytic stability, which allows for repeated batch reactions without obvious loss in the catalytic activity and enantioselectivity .

Biochemical Analysis

Biochemical Properties

DL-Pantolactone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in a multi-enzymatic cascade for deracemization, where it interacts with L-pantolactone dehydrogenase from Amycolatopsis methanolica (AmeLPLDH), conjugated polyketone reductase from Zygosaccharomyces parabailii (ZpaCPR), and glucose dehydrogenase from Bacillus subtilis (BsGDH) .

Cellular Effects

It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the deracemization process, this compound is converted into D-Pantolactone through a series of enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, in the deracemization process, this compound is converted into D-Pantolactone through a series of enzymatic reactions involving L-pantolactone dehydrogenase, conjugated polyketone reductase, and glucose dehydrogenase .

Chemical Reactions Analysis

Types of Reactions: DL-Pantolactone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form ketopantolactone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form pantoyl alcohol.

    Substitution: Substitution reactions can occur at the lactone ring, where nucleophiles such as amines or alcohols can open the ring to form substituted derivatives.

Major Products:

Scientific Research Applications

DL-Pantolactone has numerous applications in scientific research:

Comparison with Similar Compounds

    D-Pantolactone: The enantiomer of DL-Pantolactone, used in the synthesis of D-Pantothenic acid.

    L-Pantolactone: The other enantiomer of this compound, less commonly used in industrial applications.

    Pantoyl Alcohol: A reduction product of this compound, used in various chemical syntheses.

Uniqueness: this compound is unique due to its racemic nature, allowing for the production of both D- and L-enantiomers. This property makes it a versatile intermediate in the synthesis of chiral compounds. Additionally, its role in the production of Vitamin B5 highlights its importance in both biological and industrial contexts .

Properties

IUPAC Name

3-hydroxy-4,4-dimethyloxolan-2-one
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InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SERHXTVXHNVDKA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1O)C
Source PubChem
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID40861637
Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
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Molecular Weight

130.14 g/mol
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Physical Description

White to slightly yellow solid; [OECD SIDS] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name DL-Pantolactone
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Vapor Pressure

0.06 [mmHg]
Record name DL-Pantolactone
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CAS No.

79-50-5, 52126-90-6
Record name (±)-Pantolactone
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Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
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Record name (±)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one
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Synthesis routes and methods I

Procedure details

The same apparatus and process was used as in Example 1 except as follows: The starting product comprised 5.45 l/hr. of formalin (30%), 5.35 l/hr. of isobutyraldehyde, 2.35 l/hr. of methanol, 9.25 l/hr. of NaCN solution and 12 l/hr. of sulfuric acid (46%). The latter was used in the hydrolysis step. The residence time in the circulation reactor was 20 min. The temperature in the same reactor was 5° C. The time for the aftertreatment reaction was 40 min. The temperature in the tubular reactor was 150° C. and the residence time therein was 6 min. There were obtained 7 kg pantolactone of 90% purity. The yield was 76%.
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Yield
76%

Synthesis routes and methods II

Procedure details

2-Oxo-3,3-dimethyl-γ-butyrolactone (18) was hydrogenated according to General Procedure B in THF at 20.7 barg (300 psig) hydrogen at ambient temperature using bis(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (2.3 mg; 5 μmol; 0.01 equiv) and ligand (S,R)-2g (3.7 mg; 6 μmol; 0.012 equiv) for 6 hours to afford 99.6% conversion to 2-hydroxy-3,3-dimethyl-γ-butyrolactone (19) with 97.2% ee as determined by chiral GC analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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